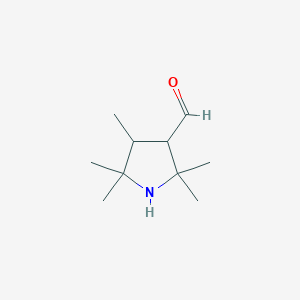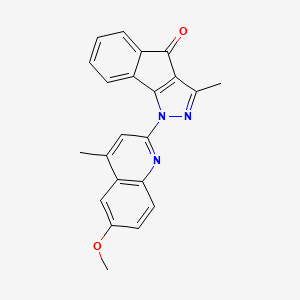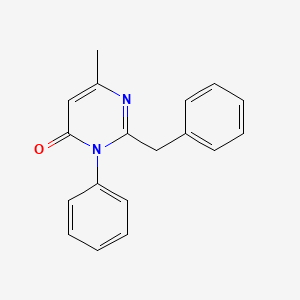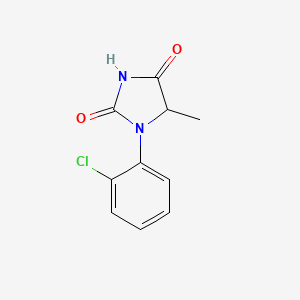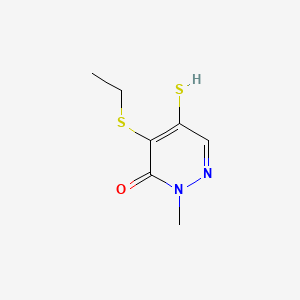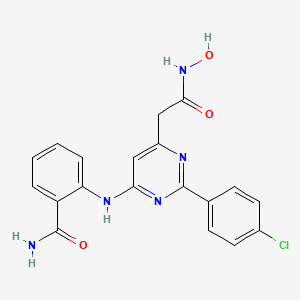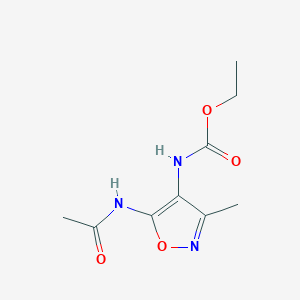
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [2+3] cycloaddition reaction with nitrile oxides leads to the formation of 5-substituted amino-isoxazole derivatives .
Scientific Research Applications
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, isoxazole derivatives, including this compound, have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . In industry, these compounds are used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to exert their effects by binding to various enzymes and receptors, thereby modulating their activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate can be compared with other similar compounds, such as ethyl carbamate, methyl carbamate, and propyl carbamate . These compounds share a similar carbamate structure but differ in their specific substituents and biological activities . This compound is unique due to its isoxazole ring, which imparts distinct biological activities and therapeutic potential .
Properties
CAS No. |
41230-65-3 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
ethyl N-(5-acetamido-3-methyl-1,2-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C9H13N3O4/c1-4-15-9(14)11-7-5(2)12-16-8(7)10-6(3)13/h4H2,1-3H3,(H,10,13)(H,11,14) |
InChI Key |
LWOUHYYSDYNAEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(ON=C1C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)
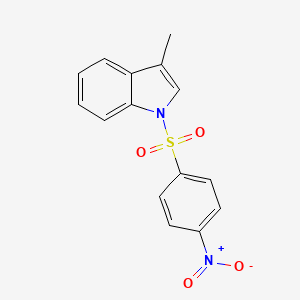
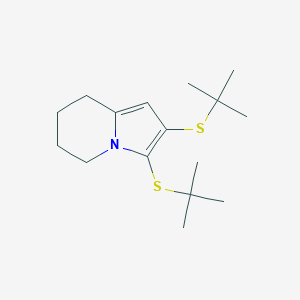
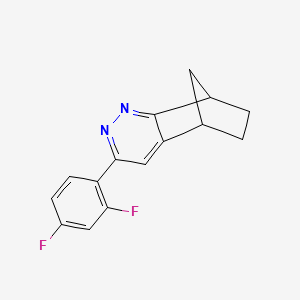

![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
